Cas no 930421-11-7 (2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide structure](https://ja.kuujia.com/scimg/cas/930421-11-7x500.png)
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide 化学的及び物理的性質
名前と識別子
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- 930421-11-7
- 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide
- AKOS017007109
- Z19263218
- EN300-26688370
-
- インチ: 1S/C15H16ClN3O2S/c1-9(2)15(3,8-17)19-13(20)7-22-14-18-11-6-10(16)4-5-12(11)21-14/h4-6,9H,7H2,1-3H3,(H,19,20)
- InChIKey: JOBVRDGQSSLDNU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)N=C(O2)SCC(NC(C#N)(C)C(C)C)=O
計算された属性
- せいみつぶんしりょう: 337.0651756g/mol
- どういたいしつりょう: 337.0651756g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 467
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26688370-0.05g |
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide |
930421-11-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide 関連文献
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1. Book reviews
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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6. Book reviews
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamideに関する追加情報
Introduction to 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide (CAS No. 930421-11-7)
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a specialized chemical compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number 930421-11-7, has garnered attention due to its unique structural properties and potential therapeutic benefits. The benzoxazole core structure, combined with the cyano-substituted dimethylpropyl group, makes this molecule a promising candidate for further investigation in medicinal chemistry.
The benzoxazole moiety is a well-known pharmacophore in drug design, exhibiting a wide range of biological activities. Specifically, the 5-chloro-1,3-benzoxazol-2-yl fragment is known for its ability to interact with various biological targets, including enzymes and receptors. This feature has made benzoxazole derivatives valuable in the development of drugs targeting neurological disorders, infectious diseases, and cancer. The presence of the sulfanyl group further enhances the compound's potential by introducing a polar region that can improve solubility and binding affinity.
The N-(1-cyano-1,2-dimethylpropyl)acetamide portion of the molecule adds another layer of complexity and functionality. The cyano group is known to participate in hydrogen bonding and can influence the electronic properties of the molecule. Additionally, the dimethylpropyl group provides steric hindrance, which can be crucial for optimizing binding interactions with biological targets. This combination of structural elements makes 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide a versatile scaffold for drug discovery.
In recent years, there has been growing interest in developing novel compounds with enhanced pharmacological properties. The structural features of 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide align well with current trends in medicinal chemistry. For instance, studies have shown that benzoxazole derivatives can exhibit anti-inflammatory, antiviral, and anticancer activities. The introduction of the sulfanyl and cyano groups may further modulate these activities by affecting molecular interactions and pharmacokinetic properties.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the benzoxazole core and introduce the necessary substituents. These methods are critical for achieving the desired molecular structure and ensuring that the final product meets pharmaceutical standards.
Evaluation of the pharmacological potential of 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide has been conducted through both in vitro and in vivo studies. In vitro assays have revealed promising interactions with various biological targets, suggesting potential therapeutic applications. For example, preliminary data indicate that this compound may inhibit certain enzymes involved in inflammatory pathways. Further research is needed to fully elucidate its mechanism of action and therapeutic efficacy.
The compound's pharmacokinetic profile is also an important consideration in its development as a drug candidate. Factors such as solubility, bioavailability, and metabolic stability must be carefully evaluated to determine its suitability for clinical use. Computational modeling techniques are often employed to predict these properties before experimental validation is performed. This approach helps to streamline the drug discovery process by identifying promising candidates early on.
In conclusion, 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide (CAS No. 930421-11-7) is a structurally complex and functionally diverse compound with significant potential in pharmaceutical research. Its unique combination of pharmacophores makes it a valuable scaffold for developing new drugs targeting various diseases. Ongoing studies aim to further explore its biological activities and optimize its pharmacokinetic properties for future therapeutic applications.
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